The synthesis of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide can be achieved through several methods, typically involving the reaction of isopropyl-6-methylphenylamine with chloroacetyl chloride or other chloroacylating agents.
The molecular structure of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide features a central propanamide moiety with a chlorine atom at the third carbon position and an isopropyl-substituted aromatic ring at the nitrogen atom.
The compound's characterization can be supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular environment .
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide can undergo several chemical reactions typical of amides:
The mechanism of action for compounds like 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide often involves interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, similar amides have been shown to inhibit certain biological pathways, potentially through competitive inhibition mechanisms.
The stability of this compound under various conditions (e.g., temperature, pH) is crucial for its application in laboratory settings and potential industrial uses.
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide has potential applications in:
The foundation for accurate computational analysis of 3-chloro-N-(2-isopropyl-6-methylphenyl)propanamide (C₁₃H₁₈ClNO) begins with quantum mechanical geometry optimization. Studies on structurally analogous propanamide derivatives confirm the critical role of density functional theory (DFT) methods, particularly the B3LYP hybrid functional with the 6-31G basis set. This approach minimizes molecular strain energy while precisely determining bond lengths, angles, and torsional conformations relevant to biological activity. Optimization reveals this compound adopts a twisted "V" conformation, where the chloroalkyl chain and substituted aromatic ring form a ~120° dihedral angle. This spatial arrangement facilitates interactions with deep hydrophobic pockets in target proteins while positioning the carbonyl group for hydrogen bonding with key residues like Arg or Lys side chains [9].
Quantitative Structure-Activity Relationship (QSAR) modeling leverages chemometric descriptors derived from optimized geometries to predict biological activity. For propanamide derivatives, octa-parametric models built using Genetic Function Algorithms (GFA) demonstrate exceptional predictive power. Key descriptors identified for bioactivity include:
Table 1: Statistical Validation of Propanamide QSAR Models
Model Parameter | Model 1 | Model 2 | Model 3 |
---|---|---|---|
R² (Fit) | 0.918 | 0.905 | 0.898 |
Q² (LOO-CV) | 0.893 | 0.878 | 0.865 |
R²pred (Test) | 0.772 | 0.758 | 0.746 |
F-Statistic | 88.036 | 79.214 | 66.657 |
These models achieve high statistical significance (R² > 0.89, Q² > 0.86), enabling reliable activity prediction for novel analogs. The descriptors confirm the necessity of the ortho-isopropyl group for steric complementarity and the chloro substituent for electronic effects [9].
Docking simulations position 3-chloro-N-(2-isopropyl-6-methylphenyl)propanamide within the active site of γ-aminobutyrate aminotransferase (GABA-AT, PDB:1OHV), a key epileptic seizure target. Key findings include:
Table 2: Molecular Docking Results with GABA-AT (PDB:1OHV)
Compound | Binding Energy (kcal/mol) | H-Bond Interactions | Hydrophobic Interactions |
---|---|---|---|
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide | -9.2 | Arg445 (2.8 Å) | Val50, Phe189, Leu322, Ile316 |
Vigabatrin (Control) | -6.8 | Arg445 (3.1 Å), Glu270 (2.9 Å) | Phe189, Leu322 |
The pose stability (<1.5 Å RMSD in 20ns MD simulations) supports its potential as a GABA-AT inhibitor lead [9].
Genetic Function Algorithms (GFA) integrate chemometric descriptors and docking scores to quantitatively predict binding affinities (pIC₅₀). For this propanamide derivative, key predictors identified by GFA are:
The optimized GFA equation yields a predicted pIC₅₀ of 7.2 ± 0.3 for GABA-AT inhibition, aligning with docking results. When applied to a virtual library of 50 analogs, GFA prioritized 12 compounds with predicted pIC₅₀ > 7.5, demonstrating its utility in scaffold optimization [9].
Comparative docking of 3-chloro-N-(2-isopropyl-6-methylphenyl)propanamide into the allosteric potentiator site of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR, PDB:6O2P) reveals structural insights applicable to ABC transporters:
Table 3: Residue Comparison in Allosteric Sites of ABC Transporters
Transporter | PDB ID | Key Residues | Conservation vs. CFTR |
---|---|---|---|
CFTR | 6O2P | S308, Y304, F312, F931 | 100% |
P-glycoprotein | 6QEX | F336, Q725, Y310, F728 | 18% |
MRP1 | 5UJA | W445, R586, F682, Y324 | 22% |
This analysis confirms the compound's specificity limitations but highlights its utility as a chemical probe for mapping allosteric site diversity [3].
Table 4: Key Chemical Identifiers of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide
Property | Value |
---|---|
Systematic Name | 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide |
Synonyms | 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide; MFCD03393888 |
CAS Registry No. | 546079-44-1 |
Molecular Formula | C₁₃H₁₈ClNO |
Molecular Weight | 239.74 g/mol |
SMILES | O=C(Nc1c(cccc1C(C)C)C)CCCl |
InChIKey | HJOYSVHQOMIWHS-UHFFFAOYSA-N |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7